8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-
Descripción
This compound, also known as [¹²³I]ioflupane or DaTSCAN®, is a radiopharmaceutical agent used in single-photon emission computed tomography (SPECT) imaging for diagnosing Parkinsonian syndromes . Its structure comprises an 8-azabicyclo[3.2.1]octane (nortropane) backbone with a 3-fluoropropyl group at the 8-position, a 4-iodo-123I-substituted phenyl group at the 3-position, and a methyl ester at the 2-carboxylic acid position. The stereochemistry ([1R-(exo,exo)]) is critical for its high affinity and selectivity for presynaptic dopamine transporters (DAT) in the striatum . The iodine-123 isotope enables gamma-ray emission for imaging, while the fluoropropyl group enhances lipophilicity and brain penetration .
Propiedades
Key on ui mechanism of action |
Iodine-123 labeled ioflupane binds to presynaptic dopamine transporters. When Iodine-123 decays, a gammay ray is emmitted and detected through SPECT. |
|---|---|
Número CAS |
155798-07-5 |
Fórmula molecular |
C18H23FINO2 |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-(123I)iodanylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1/i20-4 |
Clave InChI |
HXWLAJVUJSVENX-HFIFKADTSA-N |
SMILES |
COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I |
SMILES isomérico |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCF)C[C@@H]1C3=CC=C(C=C3)[123I] |
SMILES canónico |
COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I |
Apariencia |
Solid powder |
melting_point |
82-83 |
Otros números CAS |
155798-07-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(18F)FP-CIT (O-methyl-11C)beta-CIT-FP 123I-FP-CIT 2-carbomethoxy-8-(3-fluoropropyl)-3-(4-iodophenyl)tropane beta-CIT-FP fluoropropylcarbomethoxyiodophenylnortropane FP-CIT FPCIT I(123)-N-fluoropropyl-2-beta-carbomethoxy-3-(4-iodophenyl)nortropane I(123)-N-omega-fluoropropyl-2-beta-carbomethoxy-3-beta(4-iodophenyl)nortropane N-omega-fluoropropyl-2beta-carbomethoxy-3beta-(4-iodophenyl)tropane |
Origen del producto |
United States |
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de Ioflupano I-123 implica varios pasos, comenzando con la preparación de la molécula precursora, que luego se marca con yodo-123 radiactivo. Los pasos clave incluyen:
Preparación del precursor:
Radioyodación: El precursor se marca entonces con yodo-123 a través de una reacción de sustitución electrófila. .
Métodos de producción industrial: La producción industrial de Ioflupano I-123 implica la ampliación del proceso de síntesis manteniendo un estricto control de calidad. El proceso de producción incluye:
Radiomarcado: El precursor se radiomarca con yodo-123 en un entorno controlado para garantizar la seguridad y la coherencia.
Purificación: El compuesto radiomarcado se purifica utilizando técnicas cromatográficas para eliminar cualquier impureza.
Control de calidad: El producto final se somete a rigurosas pruebas de control de calidad, incluyendo la pureza radioquímica, la actividad específica y las pruebas de esterilidad, para garantizar que cumple las normas reglamentarias
3. Análisis de las reacciones químicas
Tipos de reacciones: El Ioflupano I-123 se somete principalmente a reacciones de sustitución electrófila durante su síntesis. Las reacciones clave incluyen:
Sustitución electrófila: La introducción del isótopo yodo-123 en la molécula precursora.
Sustitución nucleófila: La formación del grupo fluoropropilo en el precursor
Reactivos y condiciones comunes:
Sustitución electrófila: El yodo-123 se introduce utilizando un reactivo de yodación electrófilo en condiciones controladas.
Sustitución nucleófila: El grupo fluoropropilo se introduce utilizando un reactivo de fluoración nucleófilo
Productos principales: El producto principal de estas reacciones es el compuesto radiomarcado Ioflupano I-123, que se utiliza para la obtención de imágenes de diagnóstico .
4. Aplicaciones de la investigación científica
El Ioflupano I-123 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: Se utiliza como trazador radiactivo en varios estudios químicos para comprender el comportamiento de los transportadores de dopamina.
Biología: Ayuda a estudiar la distribución y densidad de los transportadores de dopamina en el cerebro.
Medicina: Se utiliza principalmente en la obtención de imágenes de tomografía por emisión de positrones (SPECT) para diagnosticar los síndromes parkinsonianos y diferenciarlos de otros trastornos con síntomas similares
Industria: Se utiliza en el desarrollo y ensayo de nuevos agentes y técnicas de obtención de imágenes de diagnóstico
Análisis De Reacciones Químicas
Types of Reactions: Ioflupane I-123 primarily undergoes electrophilic substitution reactions during its synthesis. The key reactions include:
Electrophilic Substitution: The introduction of the iodine-123 isotope into the precursor molecule.
Nucleophilic Substitution: The formation of the fluoropropyl group in the precursor
Common Reagents and Conditions:
Electrophilic Substitution: Iodine-123 is introduced using an electrophilic iodination reagent under controlled conditions.
Nucleophilic Substitution: The fluoropropyl group is introduced using a nucleophilic fluorination reagent
Major Products: The major product of these reactions is the radiolabeled compound Ioflupane I-123, which is used for diagnostic imaging .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1. Neurotransmitter Reuptake Inhibition:
The compound is identified as a monoamine reuptake inhibitor, which implicates its potential in treating several neuropsychiatric disorders. It has shown efficacy in inhibiting the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine in vitro. This mechanism is crucial for developing medications aimed at managing conditions like depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) .
2. Treatment of Mood Disorders:
Research indicates that 8-Azabicyclo[3.2.1]octane derivatives can be beneficial in treating various mood disorders classified under the Diagnostic and Statistical Manual of Mental Disorders (DSM). These include major depressive disorder and bipolar disorder . The therapeutic doses typically range from 0.001 to 50 mg/kg body weight per day, depending on the specific condition being treated .
3. Pain Management:
The compound's action as a monoamine reuptake inhibitor also extends to pain management therapies. It has potential applications in alleviating chronic pain conditions by modulating neurotransmitter levels that influence pain perception .
Diagnostic Applications
1. Radiolabeling for Imaging Studies:
The incorporation of isotopes such as iodine-123 into the structure allows for the use of this compound as a radiotracer in single-photon emission computed tomography (SPECT) imaging. This application is particularly valuable for visualizing neurotransmitter activity in vivo, facilitating research into various neurological conditions .
2. Receptor Imaging:
Due to its ability to bind selectively to neurotransmitter transporters, this compound is utilized for receptor imaging studies that help elucidate the pathophysiology of mental health disorders and assess the efficacy of therapeutic interventions .
Synthesis and Structure-Activity Relationships
The synthesis of 8-Azabicyclo[3.2.1]octane derivatives typically involves advanced organic chemistry techniques such as Stille cross-coupling protocols and enantioselective synthesis methods. These processes allow researchers to create compounds with specific stereochemical configurations that are critical for their biological activity .
Table 1: Synthetic Methods for 8-Azabicyclo[3.2.1]octane Derivatives
| Method | Description | Yield |
|---|---|---|
| Stille Cross Coupling | Utilizes palladium catalysts for bond formation | High yields |
| Enantioselective Synthesis | Achieves stereochemical control during synthesis | Variable yields |
| Samarium Iodide Reduction | Reduces coupling products to desired diastereomers | Moderate yields |
Case Studies and Research Findings
Recent studies have highlighted the binding affinities of various substituted 8-Azabicyclo[3.2.1]octane compounds at dopamine and serotonin transport sites in animal models, demonstrating significant selectivity for dopamine transporters over serotonin transporters . Such selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.
Case Study: Binding Affinity Analysis
A study investigating the structure-activity relationship (SAR) of biaryl-substituted 8-Azabicyclo[3.2.1]octane derivatives revealed that certain modifications significantly enhance binding affinity at dopamine transport sites, suggesting pathways for developing more effective antidepressants .
Mecanismo De Acción
El Ioflupano I-123 ejerce sus efectos uniéndose selectivamente a los transportadores presinápticos de dopamina en el cerebro. El mecanismo implica:
Unión a los transportadores de dopamina: El Ioflupano I-123 se une reversiblemente a los transportadores de dopamina, que son proteínas responsables de la recaptación de la dopamina desde la hendidura sináptica.
Emisión de rayos gamma: Cuando el yodo-123 se descompone, emite rayos gamma, que se detectan mediante la obtención de imágenes SPECT para visualizar la distribución de los transportadores de dopamina en el cerebro
Comparación Con Compuestos Similares
Troparil (Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate)
(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
TBS-CT-FP (Precursor for [¹²³I]β-CITFP)
- Structure : Contains a 4-tributylstannylphenyl group at the 3-position, enabling iodine-123 radiolabeling via isotopic exchange .
- Application : Serves as a precursor for radiopharmaceuticals targeting DAT, but its pharmacokinetic profile is less optimized than [¹²³I]ioflupane’s .
Pharmacokinetic and Pharmacodynamic Comparisons
Binding Affinity and Selectivity
| Compound | DAT Ki (nM) | SERT/NET Selectivity | Radiolabel | Reference |
|---|---|---|---|---|
| [¹²³I]Ioflupane | 0.1–0.3 | >100-fold vs. SERT | ¹²³I | |
| Troparil | 1.2 | 10-fold vs. SERT | None | |
| (4-Fluorophenyl Analog) | 2.5 | 20-fold vs. SERT | None |
- Key Insight: [¹²³I]Ioflupane’s subnanomolar DAT affinity and superior selectivity make it ideal for clinical imaging, whereas structural analogs exhibit weaker or less specific binding .
Metabolic Stability and Brain Uptake
- [¹²³I]Ioflupane demonstrates rapid brain uptake (peak at 4 hours post-injection) and slow metabolism, attributed to its fluoropropyl group enhancing lipophilicity .
- Troparil and non-fluorinated analogs show faster peripheral metabolism, limiting their utility in vivo .
Stereochemical and Isotopic Considerations
- Stereochemistry : The [1R-(exo,exo)] configuration in [¹²³I]ioflupane optimizes DAT binding geometry. Analogs with [1S-(exo,exo)] or alternative stereochemistry (e.g., ) exhibit reduced activity .
- Isotopic Labeling: The iodine-123 isotope in [¹²³I]ioflupane provides optimal gamma emission (159 keV) and half-life (13.2 hours) for clinical imaging. Non-radioactive analogs (e.g., Troparil) lack diagnostic utility .
Actividad Biológica
The compound 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]- is a derivative of the azabicyclo[3.2.1]octane scaffold, which is known for its significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The core structure of the compound is based on the azabicyclo[3.2.1]octane framework, which is characterized by a bicyclic arrangement containing nitrogen. This scaffold is prevalent in various bioactive compounds, particularly those mimicking alkaloids such as nicotine and cocaine, which exhibit various pharmacological effects.
Pharmacological Properties
Research indicates that compounds based on the azabicyclo[3.2.1]octane structure exhibit a range of biological activities:
- Binding Affinity : The compound has shown significant binding affinity to various receptors, including dopamine transporters (DAT) and serotonin transporters (SERT). For instance, derivatives of this scaffold have demonstrated selectivity ratios favoring DAT over SERT, which is crucial for developing treatments for cocaine addiction and other neurological disorders .
- Inhibition Studies : In vitro studies have reported that certain azabicyclo[3.2.1]octane derivatives exhibit potent inhibitory activity against enzymes such as N-acylated amino acid amidohydrolase (NAAA) with IC50 values in the low nanomolar range . This suggests potential applications in pain management and inflammation.
- Agonist Activity : Some derivatives have been identified as agonists at kappa-opioid receptors (KOR), indicating their potential use in analgesic therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR of azabicyclo[3.2.1]octane derivatives is critical for optimizing their biological activity:
- Substituent Effects : The introduction of various substituents at specific positions on the bicyclic core significantly influences binding affinity and selectivity for DAT and SERT . For example, aryl substitutions at the bridgehead carbon have been shown to enhance potency and selectivity.
- Geometric Isomerism : The stereochemistry of these compounds plays a vital role in their biological activity. Compounds with an endo configuration often exhibit higher activity compared to their exo counterparts . This stereochemical preference has been leveraged to design more effective drug candidates.
Case Study 1: Analgesic Properties
A study conducted by Ong and Anderson demonstrated that certain azabicyclo[3.2.1]octane derivatives function as effective analgesics comparable to morphine in terms of efficacy . These findings support the potential use of such compounds in pain management therapies.
Case Study 2: Neuropharmacological Applications
Research has highlighted the effectiveness of these compounds in modulating neurotransmitter systems involved in addiction and mood disorders. For instance, compounds exhibiting high selectivity for DAT could be developed into medications aimed at treating cocaine dependence .
Data Tables
| Compound | Binding Affinity (nM) | Selectivity Ratio (SERT/DAT) | IC50 (NAAA Inhibition) |
|---|---|---|---|
| Compound A | 0.96 | 177 | 0.655 |
| Compound B | 0.32 | >1000 | 0.036 |
| Compound C | 5.0 | 10 | 0.291 |
Q & A
Q. What synthetic strategies are recommended for achieving high radiochemical purity in the preparation of this compound?
- Methodological Answer : The synthesis involves three key steps: (1) constructing the 8-azabicyclo[3.2.1]octane core via acid-catalyzed cyclization of a tropane precursor, (2) introducing the 3-(4-iodophenyl) group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), and (3) radiolabeling with iodine-123I using isotopic exchange under acidic conditions (e.g., chloramine-T oxidation) . To optimize purity (>95%), use HPLC purification with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) and validate radiochemical identity via radio-TLC .
Q. How can the stereochemical configuration [1R-(exo,exo)] be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. For rapid analysis, use NOESY NMR to identify spatial proximity between the 3-fluoropropyl and 4-iodophenyl groups. Compare experimental optical rotation ([α]D) with literature values for analogous tropane derivatives (e.g., exo vs. endo configurations differ by ~30° in polarimetry) .
Q. What analytical techniques are suitable for assessing radiochemical stability under physiological conditions?
- Methodological Answer : Incubate the compound in phosphate-buffered saline (pH 7.4) and human serum at 37°C for 24 hours. Monitor decomposition via radio-HPLC at intervals (0, 4, 8, 24h). A stability threshold of <10% degradation is acceptable for in vivo applications. For iodine-123I, check free iodide release using a silver nitrate precipitation assay .
Advanced Research Questions
Q. How can in vitro binding affinity to the dopamine transporter (DAT) be quantified?
- Methodological Answer : Use competitive displacement assays with [³H]WIN 35,428 in HEK-293 cells expressing human DAT. Prepare membrane homogenates, incubate with varying concentrations of the test compound (1 nM–10 µM), and measure Ki values using nonlinear regression (GraphPad Prism). Validate selectivity via parallel assays for serotonin/norepinephrine transporters (SERT/NET) .
Q. What experimental design principles apply to optimizing biodistribution studies for SPECT imaging?
- Methodological Answer : Conduct time-activity curve (TAC) studies in rodents at 5, 30, 60, and 120 minutes post-injection. Sacrifice animals, dissect organs, and measure radioactivity with a gamma counter. Normalize data to % injected dose per gram (%ID/g). Include blocking studies with non-radioactive analogs (e.g., 10 mg/kg cocaine derivative) to confirm target specificity .
Q. How can metabolite profiling be performed in preclinical models?
- Methodological Answer : Extract plasma and brain homogenates with acetonitrile, then analyze via LC-MS/MS with a reverse-phase column. For iodine-123I metabolites, correlate radiochromatograms with UV/Vis traces (λ = 254 nm). Identify major metabolites using high-resolution mass spectrometry (HRMS) and compare fragmentation patterns to synthetic standards .
Q. What statistical approaches resolve contradictions in comparative efficacy studies with other iodine isotopes (e.g., ¹²⁵I vs. ¹²³I)?
- Methodological Answer : Apply multivariate ANOVA to compare log-transformed binding affinities (Ki) and biodistribution data. Account for isotopic decay corrections (e.g., ¹²³I t½ = 13.2 h) using nonlinear mixed-effects modeling. For conflicting results, validate with autoradiography in brain slices to confirm regional binding patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
